Ring Strain Drives 10-Fold Higher Reactivity in Cyclotrisiloxane vs. Cyclotetrasiloxane
Cyclotrisiloxane (D3) exhibits nominal ring strain of approximately 2.5 kcal/mol, which is a full order of magnitude greater than the 0.24 kcal/mol ring strain measured for octamethylcyclotetrasiloxane (D4) [1]. This thermodynamic driving force renders D3 uniquely susceptible to kinetically controlled ring-opening reactions, including living anionic polymerization, which are not feasible with D4 under comparable conditions [2].
| Evidence Dimension | Ring strain energy |
|---|---|
| Target Compound Data | ~2.5 kcal/mol |
| Comparator Or Baseline | Octamethylcyclotetrasiloxane (D4): ~0.24 kcal/mol |
| Quantified Difference | >10-fold higher ring strain |
| Conditions | Calculated nominal ring strain; values cited in patent literature |
Why This Matters
The order-of-magnitude difference in ring strain directly translates to measurable differences in polymerization rate and process selectivity, making D3 the mandatory monomer for applications requiring rapid, controlled polymerization.
- [1] US Patent 10,875,968. Hydridosiloxanyl substituted cyclotrisiloxanes, preparation method thereof, and polymeric products derived therefrom. View Source
- [2] Frye, C. J. Org. Chem., 35, 1308 (1970). Cited in US Patent 10,875,968. View Source
